365-Fold Potency Enhancement in CCR6 Antagonist Activity Over Unsubstituted Cyclohexanamine Derivative
In a series of squaramide-based CCR6 antagonists, the incorporation of a cis-2-methylcyclohexanamine moiety led to a dramatic 365-fold improvement in potency compared to the directly analogous compound containing an unsubstituted cyclohexanamine [1]. This finding underscores the critical role of the 2-methyl substitution and its specific cis stereochemistry in enhancing target engagement.
| Evidence Dimension | Antagonist potency (fold-improvement) |
|---|---|
| Target Compound Data | 1x (baseline for cis-2-methylcyclohexanamine analogue) |
| Comparator Or Baseline | Unsubstituted cyclohexanamine derivative: 365-fold less potent |
| Quantified Difference | 365-fold improvement |
| Conditions | In vitro CCR6 antagonist activity assay; inhibition of chemotactic migration of CCR6+ T cells [1]. |
Why This Matters
This data directly demonstrates that the methyl group in the cis configuration is not a passive structural element but a critical driver of pharmacological activity, justifying the selection of a cis-2-methylcyclohexanamine isomer over a simpler cyclohexanamine for CCR6-targeted programs.
- [1] Gerstenberger, B. S., Unwalla, R., Farley, K. A., et al. (2025). Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. Journal of Medicinal Chemistry, 68(4), 4818-4828. View Source
